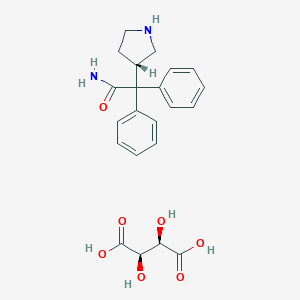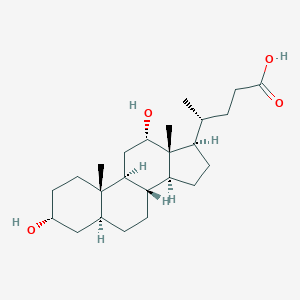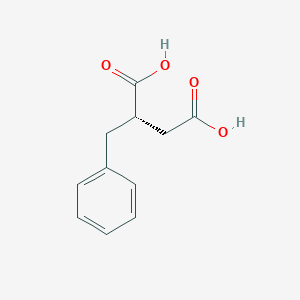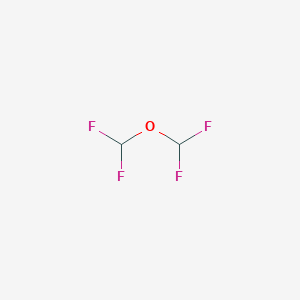
1,1,3,3-TETRAFLUORODIMETHYL ETHER
Descripción general
Descripción
1,1,3,3-TETRAFLUORODIMETHYL ETHER) is a chemical compound with the molecular formula C2H2F4O. This compound is characterized by the presence of two difluoromethyl groups attached to an oxygen atom. It is a member of the difluoromethyl ethers, which are known for their unique chemical properties and applications in various fields.
Aplicaciones Científicas De Investigación
1,1,3,3-TETRAFLUORODIMETHYL ETHER) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of difluoromethylated compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Safety and Hazards
While specific safety and hazards related to “Methane, oxybis(difluoro-” are not detailed in the search results, methane, in general, can be hazardous in high concentrations. Hazardous events can occur due to accidents during transport, accidental releases at manufacturing facilities, and farming accidents .
Mecanismo De Acción
1,1,3,3-Tetrafluorodimethyl Ether, also known as Methane, oxybis(difluoro-, is a chemical compound with the molecular formula C2H2F4O Despite extensive searches, detailed information about its mechanism of action, biochemical pathways, pharmacokinetics, and environmental effects is not readily available
Análisis Bioquímico
Biochemical Properties
It is known that methane, the parent compound of 1,1,3,3-TETRAFLUORODIMETHYL ETHER, plays a significant role in biochemical reactions, particularly in methanotrophs and methanogens . Methanotrophs consume methane as the only source of carbon, while methanogens produce methane as a metabolic byproduct
Cellular Effects
Methane, its parent compound, has been shown to influence cell function in methanotrophs and methanogens
Molecular Mechanism
Methane, its parent compound, is known to undergo oxidation to methanol by methane monooxygenase (MMO) in methanotrophs
Temporal Effects in Laboratory Settings
The temporal effects of Methane, oxybis(difluoro-, or this compound, in laboratory settings are not well-documented. Methane, its parent compound, has been shown to influence cell growth and polyhydroxybutyrate synthesis in high cell density cultivation of Methylocystis sp. MJC1
Dosage Effects in Animal Models
It is known that the parent compound, methane, has been associated with lung inflammatory effects in animal models
Metabolic Pathways
Methane, its parent compound, is known to be involved in several metabolic pathways, including CO2 to methane, methanol to methane, and acetate to methane
Transport and Distribution
It is known that methane, its parent compound, can be transported and distributed within cells and tissues of methanotrophs and methanogens
Subcellular Localization
It is known that methane, its parent compound, can be localized in various subcellular compartments in methanotrophs and methanogens
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3,3-TETRAFLUORODIMETHYL ETHER) can be synthesized through various methods, including the reaction of difluoromethyl ethers with appropriate reagents. One common method involves the reaction of dichloromethane with hydrogen fluoride in the presence of a catalyst such as antimony pentachloride (SbCl5) under controlled conditions . This reaction typically occurs in the liquid phase and requires careful handling due to the hazardous nature of hydrogen fluoride.
Industrial Production Methods: Industrial production of methane, oxybis(difluoro-) often involves large-scale batch processes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,3-TETRAFLUORODIMETHYL ETHER) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Substitution reactions involve the replacement of one or more fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethane derivatives.
Comparación Con Compuestos Similares
1,1,3,3-TETRAFLUORODIMETHYL ETHER) can be compared with other difluoromethyl ethers and related compounds:
Difluoromethane (CH2F2): A simpler compound with similar reactivity but fewer functional groups.
Difluoro- and trifluoro diazoalkanes: These compounds exhibit complementary reactivity in cycloaddition reactions and other transformations.
Bis(2-methoxyethyl)aminosulfur trifluoride: A deoxofluorinating agent with different applications in organic synthesis.
The uniqueness of methane, oxybis(difluoro-) lies in its ability to participate in a wide range of chemical reactions and its versatility in scientific research and industrial applications.
Propiedades
IUPAC Name |
difluoromethoxy(difluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F4O/c3-1(4)7-2(5)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCGMLSHRBHNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073271 | |
| Record name | bis(Difluoromethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1691-17-4 | |
| Record name | 1,1′-Oxybis[1,1-difluoromethane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1691-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane, oxybis(difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | bis(Difluoromethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 1,1,3,3-Tetrafluorodimethyl ether interact with water in the gas phase, and what are the downstream effects?
A1: [] When this compound is ionized in the gas phase, it can undergo a series of bimolecular reactions with water molecules. The primary reaction involves the nucleophilic attack of water on the ionized form of this compound (specifically, the CF2H-O=CHF+ ion). This attack results in the loss of formyl fluoride (HFCO) and the formation of protonated difluoromethanol (CF2H-OH2+). Subsequent reactions with additional water molecules lead to the step-wise elimination of hydrogen fluoride (HF) and another formyl fluoride molecule, ultimately yielding the proton-bound dimer of water, H5O2+.
Q2: What is the role of infrared multiphoton dissociation (IRMPD) spectroscopy in this research?
A2: [] IRMPD spectroscopy was instrumental in identifying the most probable isomeric forms of the intermediate ions generated during the reaction sequence. By analyzing the fragmentation patterns induced by infrared irradiation, researchers could correlate experimental spectra with theoretical calculations and determine the structural characteristics of ions with m/z 99 (CF2H-O=CHF+) and m/z 69 (CF2H-OH2+). This spectroscopic technique provided crucial insights into the mechanistic pathway of the reaction between this compound and water.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


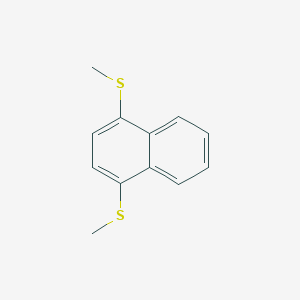

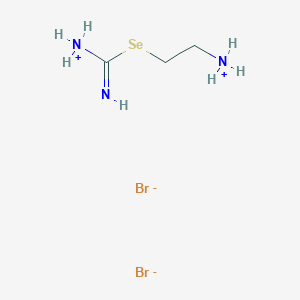
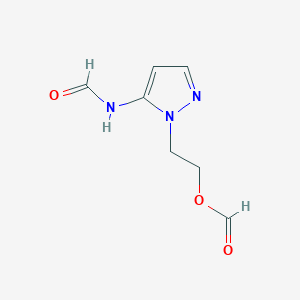
![Bicyclo[3.2.2]non-3-EN-2-one](/img/structure/B159085.png)
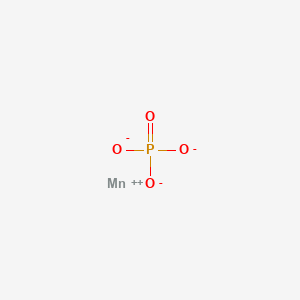

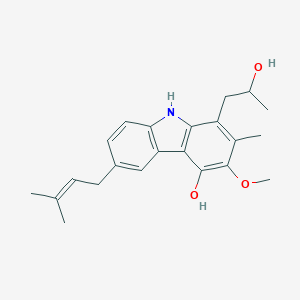
![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)
